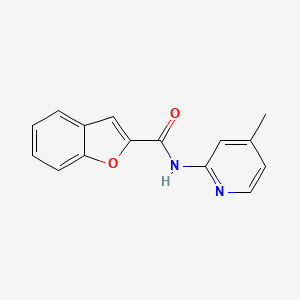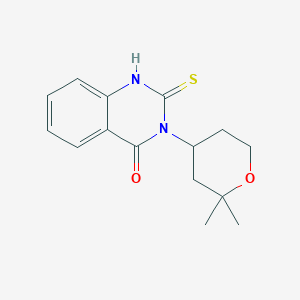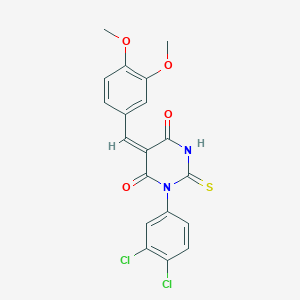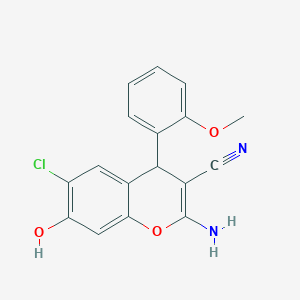![molecular formula C15H18N2O4 B4887901 N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide
説明
N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide, commonly known as FFA4 agonist, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120, which is a G protein-coupled receptor expressed in various tissues, including adipose tissue, pancreas, and immune cells. FFA4 agonist has been found to have anti-inflammatory, anti-diabetic, and anti-obesity effects, making it a promising candidate for drug development.
作用機序
FFA4 agonist exerts its effects by binding to and activating FFA4, which is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation, FFA4 activates various signaling pathways, including the Gαq/11 pathway, which leads to the activation of protein kinase C (PKC) and calcium mobilization, and the Gαs pathway, which leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). These signaling pathways mediate the various physiological effects of FFA4 agonist, including its anti-inflammatory, anti-diabetic, and anti-obesity effects.
Biochemical and Physiological Effects:
FFA4 agonist has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. FFA4 agonist has also been found to improve glucose homeostasis and insulin sensitivity in animal models of diabetes by increasing glucose uptake and insulin secretion in pancreatic beta cells. In addition, FFA4 agonist has been found to have anti-obesity effects by promoting the browning of white adipose tissue and increasing energy expenditure.
実験室実験の利点と制限
One of the advantages of using FFA4 agonist in lab experiments is its selectivity for FFA4, which allows for specific modulation of FFA4 signaling pathways. FFA4 agonist is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, one limitation of using FFA4 agonist in lab experiments is its potential off-target effects, which may complicate interpretation of results. In addition, FFA4 agonist may have different effects in different species or cell types, which may limit the generalizability of results.
将来の方向性
There are several future directions for research on FFA4 agonist. One area of interest is the development of FFA4 agonist as a therapeutic agent for inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of interest is the role of FFA4 signaling in metabolic diseases, such as diabetes and obesity, and the potential for FFA4 agonist as a treatment for these conditions. In addition, further research is needed to elucidate the molecular mechanisms underlying the effects of FFA4 agonist, including the downstream signaling pathways and the role of FFA4 in different cell types and tissues.
科学的研究の応用
FFA4 agonist has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways in immune cells. FFA4 agonist has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. In addition, FFA4 agonist has been found to have anti-obesity effects by promoting the browning of white adipose tissue and increasing energy expenditure.
特性
IUPAC Name |
N-[3-(furan-2-carbonylamino)-2,2-dimethylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,9-16-13(18)11-5-3-7-20-11)10-17-14(19)12-6-4-8-21-12/h3-8H,9-10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYYPZOWVDJWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CO1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2,2-dimethylpropane-1,3-diyl)difuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol](/img/structure/B4887857.png)


![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)

![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)